2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile
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Overview
Description
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile is an organic compound that features both cyclohexyl and phenyl groups, along with hydroxyl and nitrile functional groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile typically involves the following steps:
Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene or other aromatic compounds.
Introduction of the hydroxyl group: Hydroxylation reactions, such as the use of osmium tetroxide or other oxidizing agents, can introduce hydroxyl groups into the cyclohexyl and phenyl rings.
Formation of the nitrile group: This can be done through the reaction of a suitable precursor with cyanide ions under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar steps but optimized for yield and purity. Catalysts and specific reaction conditions are tailored to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Alkyl halides, acid chlorides.
Major Products
Oxidation: Cyclohexanone, 4-hydroxybenzaldehyde.
Reduction: Cyclohexylamine, 4-hydroxyphenylamine.
Substitution: Cyclohexyl ethers, 4-hydroxyphenyl esters.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the production of polymers or other materials.
Mechanism of Action
The mechanism of action for compounds like 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile often involves interactions with specific molecular targets such as enzymes or receptors. The hydroxyl and nitrile groups can form hydrogen bonds or other interactions with these targets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.
2-(1-Hydroxycyclohexyl)-2-(4-chlorophenyl)acetonitrile: Similar structure but with a chloro group instead of a hydroxyl group.
Uniqueness
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile is unique due to the presence of both hydroxyl and nitrile groups, which can participate in a variety of chemical reactions and biological interactions.
Properties
IUPAC Name |
2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c15-10-13(11-4-6-12(16)7-5-11)14(17)8-2-1-3-9-14/h4-7,13,16-17H,1-3,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHRRFPUUJSPLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(C#N)C2=CC=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575578 |
Source
|
Record name | (1-Hydroxycyclohexyl)(4-hydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918344-20-4 |
Source
|
Record name | (1-Hydroxycyclohexyl)(4-hydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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